(2S)-3-Methyl-2-({2,5,7-triazatricyclo[6.4.0.0,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid
Overview
Description
(2S)-3-Methyl-2-({2,5,7-triazatricyclo[6400,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-({2,5,7-triazatricyclo[6.4.0.0,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and subsequent functionalization to introduce the amino and carboxylic acid groups. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-2-({2,5,7-triazatricyclo[6.4.0.0,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2S)-3-Methyl-2-({2,5,7-triazatricyclo[6.4.0.0,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound’s properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-2-({2,5,7-triazatricyclo[6.4.0.0,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to particular enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A small α-dicarbonyl compound with diverse conformational structures.
Teriflunomide: An immunomodulatory drug with a different mechanism of action.
Uniqueness
What sets (2S)-3-Methyl-2-({2,5,7-triazatricyclo[6.4.0.0,]dodeca-1(12),6,8,10-tetraene-5-carbonyl}amino)butanoic acid apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, offering advantages over simpler molecules like succinic acid or other complex drugs like teriflunomide.
Properties
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)12(13(20)21)17-15(22)19-8-7-18-11-6-4-3-5-10(11)16-14(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,17,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJGQNAQVUNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN2C1=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.